

An In-depth Technical Guide to CRISPR-Cas Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CRSP-1

Cat. No.: B561581

[Get Quote](#)

Introduction

The discovery and subsequent harnessing of Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and their associated (Cas) proteins have unequivocally revolutionized the fields of molecular biology, biotechnology, and medicine.[1][2] Derived from a prokaryotic adaptive immune system that defends against invading genetic elements like bacteriophages and plasmids, CRISPR-Cas systems have been repurposed into a versatile genome editing technology.[1][3] This guide provides a detailed exploration of the diverse CRISPR-Cas systems, their underlying mechanisms, quantitative characteristics, and practical applications for researchers, scientists, and drug development professionals.

Classification of CRISPR-Cas Systems

CRISPR-Cas systems are broadly categorized into two main classes, which are further subdivided into six types and numerous subtypes. The primary distinction between the two classes lies in the composition of their effector modules.[4][5]

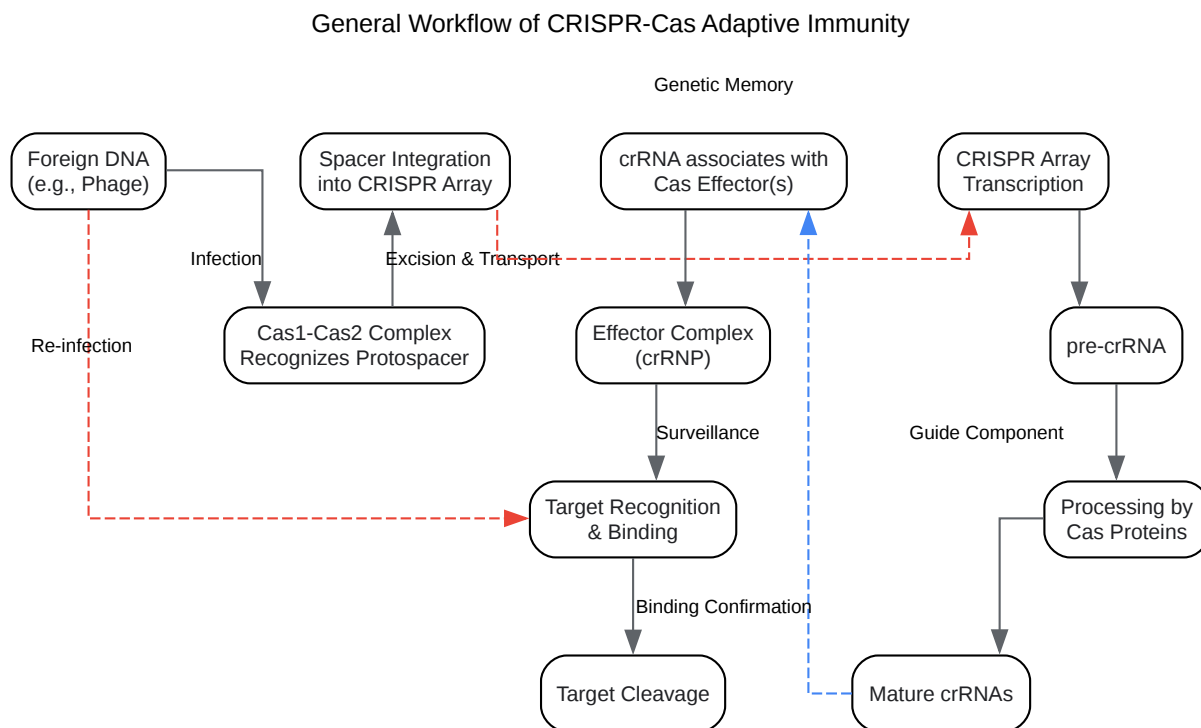
- Class 1 systems utilize a multi-subunit effector complex, composed of multiple Cas proteins, to identify and cleave foreign nucleic acids.[4][5][6][7][8][9] These systems are the most abundant in nature, found in approximately 90% of CRISPR loci identified in bacteria and archaea.[5][6] Class 1 includes Type I, Type III, and Type IV systems.[4][5]
- Class 2 systems employ a single, large, multi-domain protein as the effector.[4][5][6][8][10] Although less common, representing about 10% of CRISPR loci, their simplicity has made

them the preferred choice for genome engineering applications.[5][10] Class 2 is comprised of Type II, Type V, and Type VI systems.[4][10]

The CRISPR-Cas Adaptive Immunity Workflow

The natural function of CRISPR-Cas systems as a prokaryotic defense mechanism occurs in three distinct stages:

- **Adaptation (Spacer Acquisition):** When a cell is invaded by foreign DNA (e.g., from a virus), specific Cas proteins, primarily Cas1 and Cas2, recognize and excise a short segment of the foreign DNA, known as a protospacer.[1][11][12] This spacer is then integrated into the host's CRISPR array, a specific locus in the genome containing a series of repeats and spacers.[1][13] This process creates a genetic memory of past infections.[1]
- **Expression (crRNA Biogenesis):** The CRISPR array is transcribed into a long precursor CRISPR RNA (pre-crRNA).[11] This pre-crRNA is then processed by Cas proteins into mature, short CRISPR RNAs (crRNAs).[11] Each crRNA contains a spacer sequence that is complementary to a previously encountered foreign nucleic acid.[14]
- **Interference:** The mature crRNA guides the Cas effector complex (either a multi-protein complex in Class 1 or a single protein in Class 2) to the corresponding target sequence in an invading nucleic acid.[11][14] Upon successful recognition, the Cas nucleases cleave the foreign DNA or RNA, neutralizing the threat.[14]



[Click to download full resolution via product page](#)

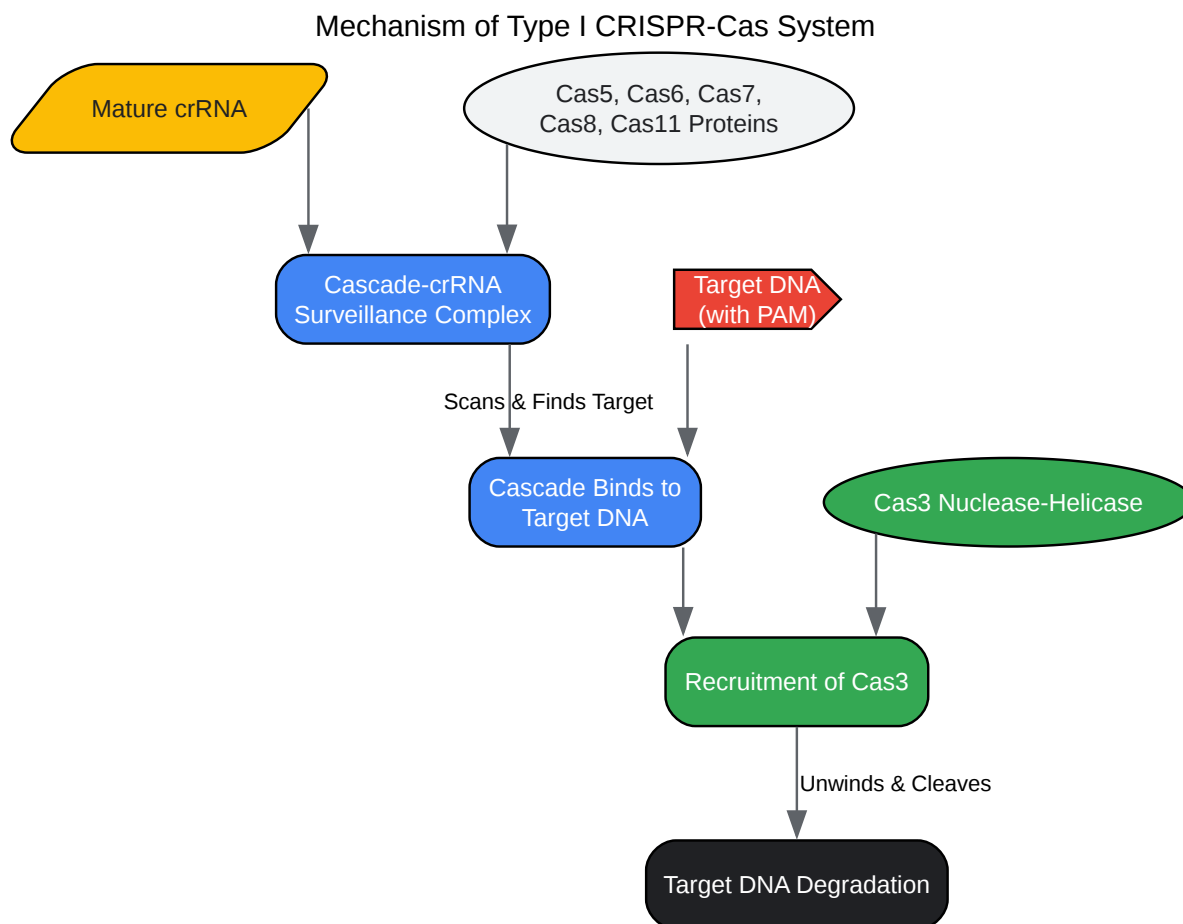
General workflow of CRISPR-Cas adaptive immunity.

Detailed Analysis of CRISPR-Cas System Types

Class 1 Systems: Multi-Subunit Effectors

Class 1 systems are characterized by their complex, multi-protein effector machinery.

Type I systems are the most prevalent in prokaryotes. Their signature protein is the Cas3 helicase-nuclease.[7][9] The interference stage involves two main components: the CRISPR-associated complex for antiviral defense (Cascade) and the Cas3 protein.[7][15] The Cascade complex, composed of several Cas proteins (Cas8, Cas11, Cas7, Cas5, and Cas6) and a crRNA, performs target surveillance.[7][15] Upon binding to the target DNA, the Cascade complex undergoes a conformational change that recruits Cas3.[7] Cas3 then unwinds and progressively degrades the target DNA.[7][11]



[Click to download full resolution via product page](#)

Mechanism of a Type I CRISPR-Cas system.

Type III systems are unique in their ability to target both DNA and RNA.[16][17] Their signature protein is the Cas10 protein.[16] The multi-subunit effector complex (known as Csm or Cmr) is guided by the crRNA to its target transcript (RNA).[16] Target RNA binding activates multiple enzymatic activities. The complex itself cleaves the target RNA.[16] Critically, this binding also activates the Cas10 subunit to synthesize cyclic oligoadenylate (cOA) second messengers.[18] These cOA molecules then activate associated effector proteins, such as Csm6 or Csx1, which are non-specific RNases that degrade various RNA molecules in the cell, mounting a broad antiviral response.[16]

Type IV systems are the most enigmatic and minimalist of the Class 1 systems. They are often found on plasmids and other mobile genetic elements.[18][19][20][21] They possess a multi-

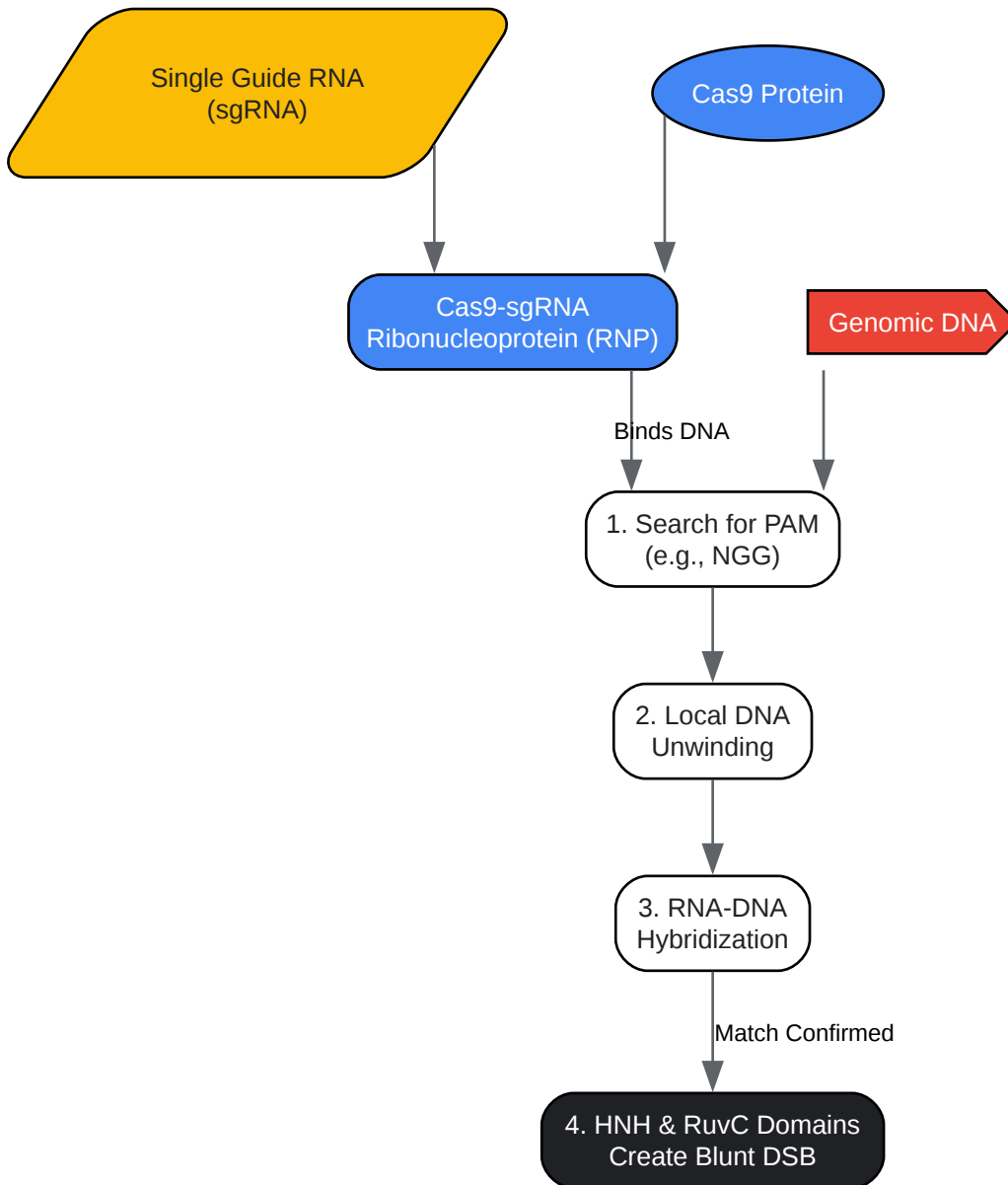
subunit effector complex but typically lack both the Cas1/Cas2 adaptation module and a distinct nuclease for target cleavage.[18][21] Their precise function is still under investigation, but they are thought to be involved in competition between plasmids.[19][20]

Class 2 Systems: Single-Protein Effectors

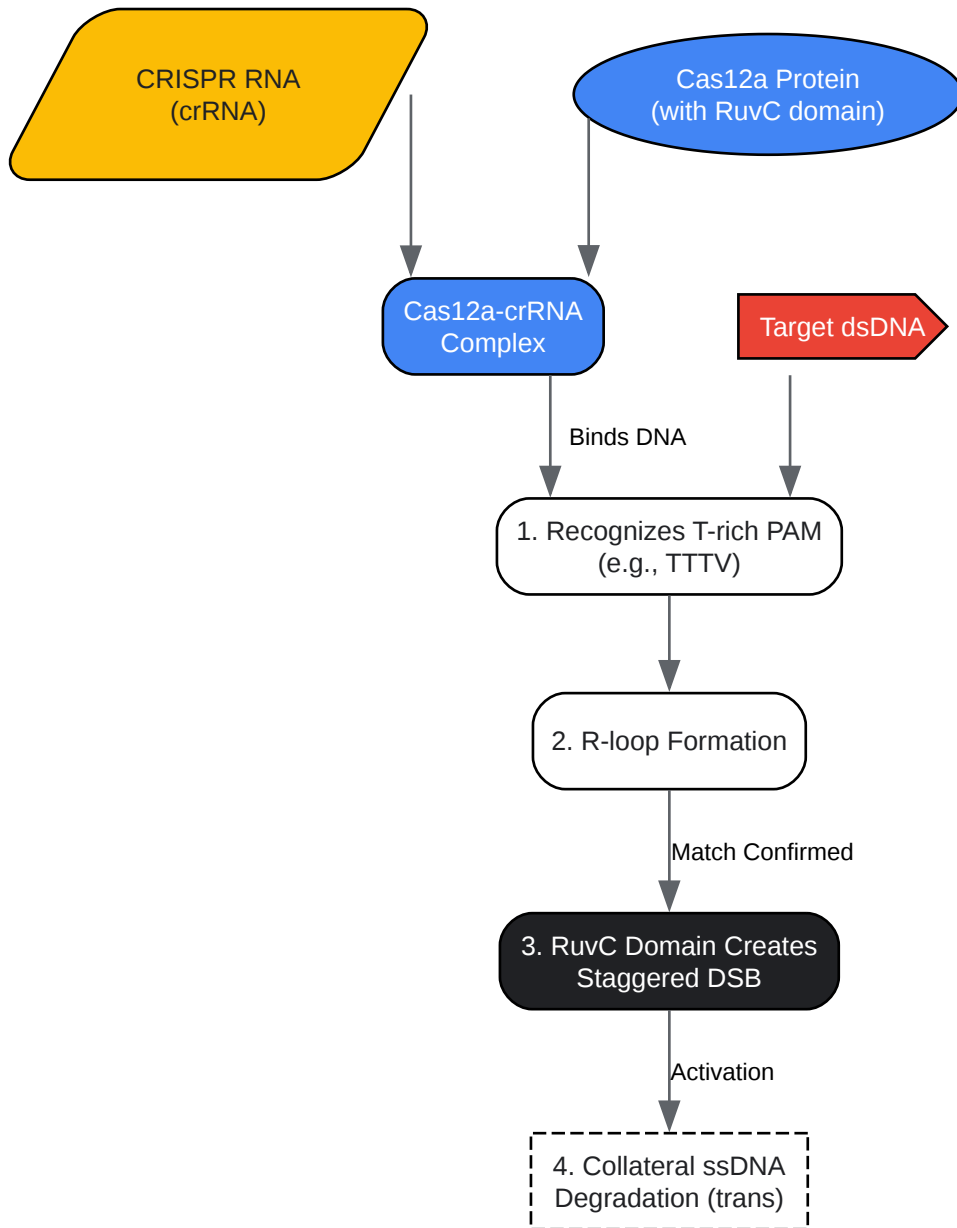
Class 2 systems are defined by their single, multi-functional effector protein, which has made them invaluable tools for biotechnology.

Type II systems are the most studied and widely used for genome editing.[4][13][22] Their signature effector is the Cas9 protein.[4][13] In its natural context, Cas9 requires both a crRNA and a separate trans-activating crRNA (tracrRNA) to function.[4][23] For biotechnological applications, these two RNAs are often fused into a single guide RNA (sgRNA).[13][23] The Cas9-sgRNA complex scans the DNA for a specific Protospacer Adjacent Motif (PAM) sequence.[1] Upon finding the PAM, the complex checks the adjacent sequence for complementarity with the sgRNA's spacer region. If a match is found, the two nuclease domains of Cas9 (HNH and RuvC) each cleave one strand of the DNA, creating a double-strand break (DSB).[1][4]

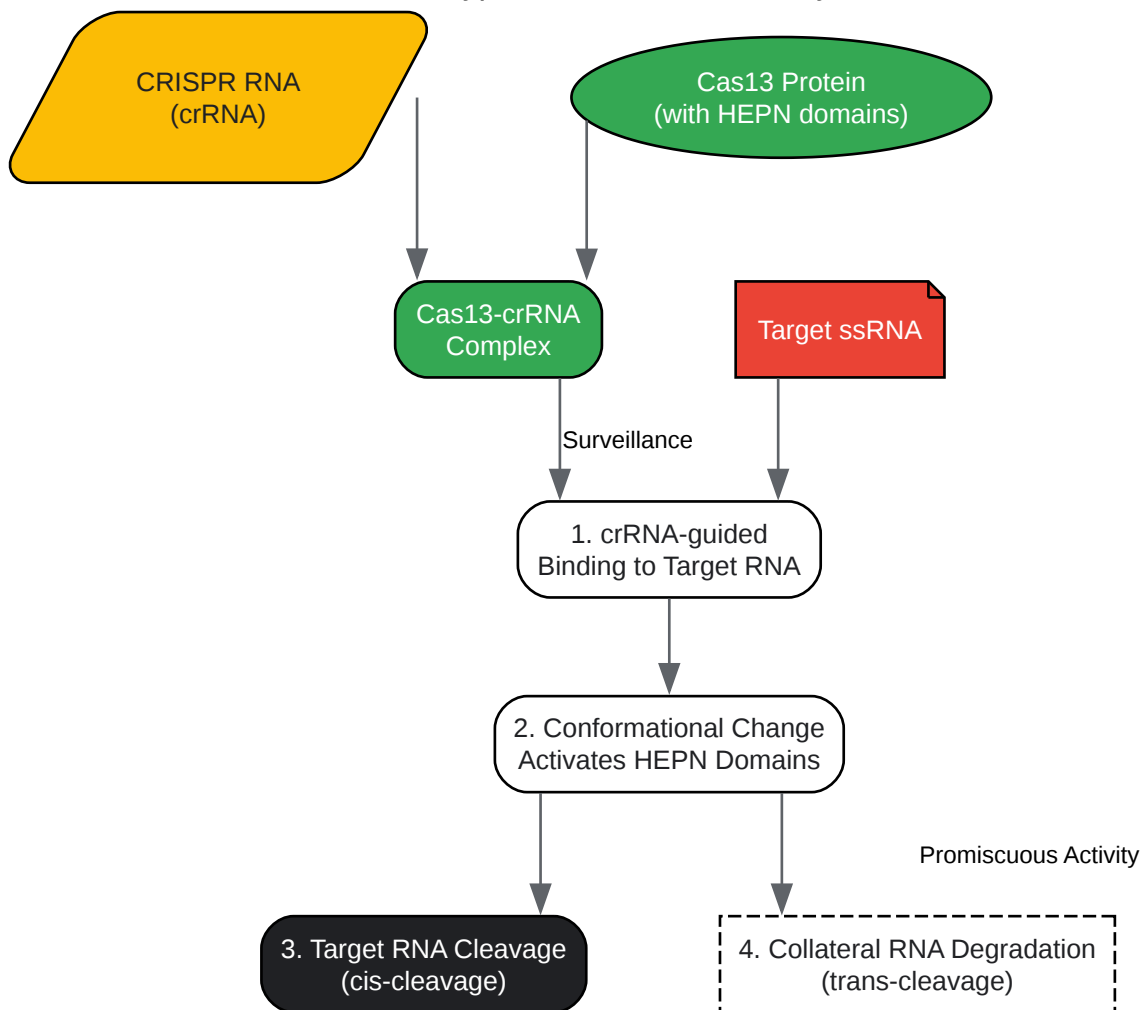
Mechanism of Type II CRISPR-Cas9 System



Mechanism of Type V CRISPR-Cas12a System



Mechanism of Type VI CRISPR-Cas13 System



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mechanism and Applications of CRISPR/Cas-9-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]

- 3. CRISPR-Cas12a: Functional overview and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRISPR - Wikipedia [en.wikipedia.org]
- 5. synthego.com [synthego.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Type I CRISPR-Cas-mediated microbial gene editing and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Diverse Class 2 CRISPR-Cas Effector Proteins for Genome Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research Progress on the Mechanism and Application of the Type I CRISPR-Cas System [mdpi.com]
- 12. A Review on the Mechanism and Applications of CRISPR/Cas9/Cas12/Cas13/Cas14 Proteins Utilized for Genome Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR-Cas type II-based Synthetic Biology applications in eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Questions and Answers about CRISPR | Broad Institute [broadinstitute.org]
- 15. Frontiers | Endogenous Type I CRISPR-Cas: From Foreign DNA Defense to Prokaryotic Engineering [frontiersin.org]
- 16. Type III CRISPR-Cas Systems: Deciphering the Most Complex Prokaryotic Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Type III CRISPR-Cas System: Introduction And Its Application for Genetic Manipulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Positioning Diverse Type IV Structures and Functions Within Class 1 CRISPR-Cas Systems [frontiersin.org]
- 19. Type IV CRISPR–Cas systems are highly diverse and involved in competition between plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Positioning Diverse Type IV Structures and Functions Within Class 1 CRISPR-Cas Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. integra-biosciences.com [integra-biosciences.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to CRISPR-Cas Systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561581#different-types-of-crispr-systems-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com